molecular formula C13H9ClN2O B12923181 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- CAS No. 407577-73-5

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)-

Cat. No.: B12923181
CAS No.: 407577-73-5
M. Wt: 244.67 g/mol
InChI Key: GNYAOHMKGKILQM-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- is an organic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenylethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylpyridazin-3(2H)-one, which is then subjected to a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl group. The reaction conditions often involve the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-5-(phenylethynyl)pyridazin-3(2H)-one.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2-methyl-5-(phenylethynyl)pyridazin-3(2H)-one.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-5-(phenylethynyl)pyridine
  • 4-chloro-2-methyl-5-(phenylethynyl)pyrazine
  • 4-chloro-2-methyl-5-(phenylethynyl)pyrimidine

Uniqueness

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(phenylethynyl)- is unique due to the presence of the pyridazinone ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

407577-73-5

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-chloro-2-methyl-5-(2-phenylethynyl)pyridazin-3-one

InChI

InChI=1S/C13H9ClN2O/c1-16-13(17)12(14)11(9-15-16)8-7-10-5-3-2-4-6-10/h2-6,9H,1H3

InChI Key

GNYAOHMKGKILQM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)C#CC2=CC=CC=C2)Cl

Origin of Product

United States

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